molecular formula C23H20O2S B14006737 3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene CAS No. 26189-63-9

3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene

Cat. No.: B14006737
CAS No.: 26189-63-9
M. Wt: 360.5 g/mol
InChI Key: GNLMRLBKWFCPQW-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonyl group attached to a naphthalene ring, which is further substituted with a phenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene is unique due to its specific structural features, such as the combination of a sulfonyl group with a naphthalene ring and phenyl substituents

Properties

CAS No.

26189-63-9

Molecular Formula

C23H20O2S

Molecular Weight

360.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C23H20O2S/c1-17-11-14-20(15-12-17)26(24,25)22-16-13-18-7-5-6-10-21(18)23(22)19-8-3-2-4-9-19/h2-12,14-15H,13,16H2,1H3

InChI Key

GNLMRLBKWFCPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3CC2)C4=CC=CC=C4

Origin of Product

United States

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